molecular formula C23H18ClN7O2 B11535220 6-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(2,3-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

6-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(2,3-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B11535220
M. Wt: 459.9 g/mol
InChI Key: BEVNYSKDCWKYHA-BRJLIKDPSA-N
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Description

The compound “6-[(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE” is a synthetic organic molecule that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the oxadiazole and pyrazine rings, as well as the introduction of the chlorophenyl and dimethylphenyl groups. Typical synthetic routes may involve:

    Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.

    Formation of the Pyrazine Ring: This may involve condensation reactions between appropriate diamines and diketones.

    Introduction of the Chlorophenyl and Dimethylphenyl Groups: These groups can be introduced through substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The hydrazine moiety can be reduced to form hydrazides.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the hydrazine moiety may yield hydrazides.

Scientific Research Applications

This compound may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms may include:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    Interference with DNA/RNA: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-2-furaldehyde: A simpler compound with a similar chlorophenyl-furan structure.

    2,3-Dimethylphenylhydrazine: A compound with a similar hydrazine and dimethylphenyl structure.

Uniqueness

The uniqueness of “6-[(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE” lies in its complex structure, which combines multiple functional groups and heterocyclic rings, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C23H18ClN7O2

Molecular Weight

459.9 g/mol

IUPAC Name

5-N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-6-N-(2,3-dimethylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C23H18ClN7O2/c1-13-4-3-5-18(14(13)2)26-20-21(28-23-22(27-20)30-33-31-23)29-25-12-17-10-11-19(32-17)15-6-8-16(24)9-7-15/h3-12H,1-2H3,(H,26,27,30)(H,28,29,31)/b25-12+

InChI Key

BEVNYSKDCWKYHA-BRJLIKDPSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2N/N=C/C4=CC=C(O4)C5=CC=C(C=C5)Cl)C

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2NN=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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